N-cyclooctyl-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPA is a small molecule that belongs to the class of thioacetamides. It was first synthesized in the 1970s as an anticonvulsant agent, but its potential as a therapeutic agent for other conditions has since been explored. CPA has been found to have a range of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of CPA is not fully understood. However, it is thought to act on the GABA system, which is involved in the regulation of neuronal excitability. CPA has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, reduces neuronal excitability and can lead to anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
CPA has been found to have a range of biochemical and physiological effects. In addition to its effects on the GABA system, CPA has been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. CPA has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPA in lab experiments is its relatively low cost and ease of synthesis. Additionally, CPA has been found to have a good safety profile in animal studies, with no significant adverse effects reported. However, one limitation of using CPA in lab experiments is its relatively low potency compared to other anticonvulsant and analgesic agents. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CPA. One area of interest is the development of more potent derivatives of CPA that may have improved therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of CPA and its potential for the treatment of other conditions, such as anxiety and depression. Finally, studies are needed to determine the safety and efficacy of CPA in humans, which may pave the way for its use in clinical settings.
In conclusion, CPA is a synthetic compound that has potential therapeutic applications in a range of conditions. Its mechanism of action is not fully understood, but it is thought to act on the GABA system and voltage-gated sodium channels. CPA has been found to have anticonvulsant, analgesic, and anti-inflammatory effects, and it has a good safety profile in animal studies. While there are limitations to its use in lab experiments, there are several potential future directions for research on CPA, including the development of more potent derivatives and studies in humans.
Synthesemethoden
CPA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclooctanone with thioacetic acid to form N-cyclooctylthioacetamide, which is then reacted with phenylmagnesium bromide to form N-cyclooctyl-2-phenylthioacetamide. The final step involves the removal of the protecting group to yield CPA.
Wissenschaftliche Forschungsanwendungen
CPA has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant effects in animal models of epilepsy, and it has also been shown to have analgesic properties in models of neuropathic pain. Additionally, CPA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-16(13-19-15-11-7-4-8-12-15)17-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,14H,1-3,5-6,9-10,13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKEMHCWJXGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.